molecular formula C14H22N4O3 B2550002 Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate CAS No. 1923237-08-4

Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate

Katalognummer: B2550002
CAS-Nummer: 1923237-08-4
Molekulargewicht: 294.355
InChI-Schlüssel: RLKFVWILYFZZED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate is a heterocyclic carbamate derivative featuring a piperidine ring fused with a 3-oxo-3,4-dihydropyrazine moiety. The tert-butyl carbamate group acts as a protective moiety for amines, enhancing stability during synthetic processes . Its 3,4-dihydropyrazine ring introduces partial saturation, which may influence electronic properties and binding interactions compared to fully aromatic pyrazines.

Eigenschaften

IUPAC Name

tert-butyl N-[1-(2-oxo-1H-pyrazin-3-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)17-10-5-4-8-18(9-10)11-12(19)16-7-6-15-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKFVWILYFZZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate is a synthetic compound notable for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on recent research findings.

Chemical Structure and Properties

The compound features a tert-butyl carbamate group linked to a piperidine ring, which is further substituted with a pyrazinone moiety. Its molecular formula is C13H18N4O2C_{13}H_{18}N_4O_2 with a molecular weight of approximately 270.31 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₈N₄O₂
Molecular Weight270.31 g/mol
CAS Number1993243-37-0

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of Piperidine and Pyrazinone Intermediates : This involves the reaction of appropriate precursors under controlled conditions.
  • Formation of the Carbamate : The final step includes the protection of the amine group with a tert-butyl carbamate group under basic conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies have shown that this compound has potential anticancer properties. It was evaluated for cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to protein-ligand interactions. It showed promising results in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its anticancer effects.

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties. Research involving animal models indicated that it could mitigate neurodegeneration associated with oxidative stress.

Case Studies

  • Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
  • Enzyme Interaction Study : Another investigation focused on its interaction with specific metabolic enzymes. The compound demonstrated a competitive inhibition profile, indicating its potential as a therapeutic agent in metabolic disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl [1-(3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Structural Analogues with Varied Heterocyclic Systems

  • Compound A: tert-butyl [1-(3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]carbamate (CAS: 1354528-55-4) Key Differences: Replaces the dihydropyrazine ring with a triazolo-pyrazine system, introducing an additional nitrogen atom. Molecular Weight: 320.35 g/mol, slightly lower than the parent compound due to the pyrrolidine ring (vs. piperidine).
  • Compound B: tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate Key Differences: Incorporates a bicyclic azabicyclo[3.2.1]octane system and a pyrimido-oxazine moiety. Synthetic Yield: 50%, suggesting moderate efficiency in coupling reactions compared to the parent compound .

Fluorinated Derivatives

  • Compound C : tert-butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1523530-57-5)
    • Key Differences : Features a trifluoromethyl group on the piperidine ring, significantly altering electronic and steric properties. The CF₃ group increases metabolic stability and resistance to oxidative degradation .
    • Applications : Commonly used as a building block in kinase inhibitors due to its rigid conformation.

Pyrazolo-Pyrimidine Analogues

  • Compound D: tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Key Differences: Integrates a pyrazolo-pyrimidine core and a chromenone system. The dual fluorine atoms enhance electronegativity and may improve binding to hydrophobic enzyme pockets . Melting Point: 163–166°C, higher than typical carbamates due to extended conjugation . Synthetic Yield: 63%, indicating efficient Suzuki-Miyaura cross-coupling steps .

Data Table: Comparative Analysis of Key Compounds

Property Parent Compound Compound A Compound B Compound D
Core Structure 3-Oxo-3,4-dihydropyrazine + piperidine Triazolo-pyrazine + pyrrolidine Pyrimido-oxazine + bicyclic Pyrazolo-pyrimidine + chromenone
Molecular Weight (g/mol) ~335 (estimated) 320.35 ~600 (estimated) 615.7
Synthetic Yield Not reported Not reported 50% 63%
Melting Point Not reported Not reported Not reported 163–166°C
Functional Groups Tert-butyl carbamate, dihydropyrazine Tert-butyl carbamate, triazole Cyano, fluorine, acetyl Fluoro, chromenone, furan

Research Findings and Implications

  • Synthetic Efficiency : Compound D’s higher yield (63% vs. 50% for Compound B) underscores the reliability of palladium-catalyzed cross-coupling reactions in constructing complex heterocycles .
  • Biological Relevance : Fluorinated derivatives (e.g., Compounds B and D) exhibit enhanced pharmacokinetic profiles, making them candidates for CNS-targeted therapies .
  • Structural Flexibility : The parent compound’s dihydropyrazine-piperidine scaffold offers a balance between rigidity and conformational mobility, which is advantageous for optimizing binding kinetics in drug design .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.